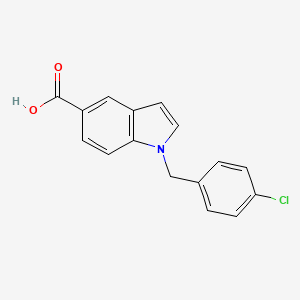
1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid (CBIA) is an organic compound that belongs to the class of compounds known as indoles. It is a white crystalline solid with a melting point of 80°C. CBIA is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in biochemical and physiological studies.
科学的研究の応用
Synthesis and Characterization
Research efforts have focused on synthesizing and characterizing compounds related to 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid to explore their chemical properties and potential applications. For example, a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized using 1H-indole-2-carboxylic acids as core compounds. The chemical structures of these intermediates and products were confirmed through various spectroscopic methods. Molecular docking studies predicted their binding interactions with target proteins like EGFR, indicating potential applications in drug discovery (Ganga Reddy et al., 2022).
Molecular Docking and Pharmacological Evaluation
Research also includes the design, synthesis, and pharmacological evaluation of indole derivatives for their potential as drug candidates. For instance, compounds have been developed and assessed for their anti-inflammatory activities and interactions with metal ions like Zn(II), Cd(II), and Pt(II). These studies involve complexation with anti-inflammatory drugs to synthesize and characterize complexes, demonstrating higher antibacterial and growth inhibitory activity compared to the parent ligands or platinum(II) diamine compounds (Dendrinou-Samara et al., 1998).
Optimization for Receptor Antagonism
Further research efforts are directed towards optimizing chemical functionalities of indole derivatives for improved receptor antagonism. For example, studies on indole acetamide derivatives have been conducted for anti-inflammatory drug design, involving molecular docking analysis to target cyclooxygenase domains, confirming their potential as anti-inflammatory agents (Al-Ostoot et al., 2020).
Synthesis for Heterocyclic Compounds
The synthesis of heterocyclic compounds using indole-3-carboxylic acids showcases the versatility of these compounds in producing a wide range of chemically and biologically significant molecules. Techniques such as palladium-catalyzed oxidative coupling have been applied to produce highly substituted indole, dibenzofuran, and benzofuran derivatives, some of which exhibit solid-state fluorescence, indicating their potential applications in material science and organic electronics (Yamashita et al., 2009).
Antibacterial and Antifungal Activities
Indole-2-carboxylic acid derivatives have been synthesized and screened for their antibacterial and antifungal activities. These studies aim to identify new compounds with significant therapeutic potential against various microbial pathogens, comparing their activities with standard drugs like Ampicillin and Nystatin. The synthesized compounds exhibited noteworthy antibacterial and moderate antifungal activities, suggesting their potential for further development into potent antimicrobial agents (Raju et al., 2015).
作用機序
Target of Action
The primary target of 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the efflux of drugs and xenobiotics out of cells, contributing to multidrug resistance in cancer cells .
Mode of Action
1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid acts as a putative inhibitor of MRP1 . By inhibiting MRP1, the compound can potentially increase the intracellular concentration of certain drugs, enhancing their therapeutic efficacy .
Biochemical Pathways
Given its inhibitory action on mrp1, it can be inferred that the compound affects the drug efflux pathways in cells .
Pharmacokinetics
It is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of MRP1 by 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid can result in increased intracellular concentrations of certain drugs . This can enhance the effectiveness of these drugs, particularly in cancer cells that have developed drug resistance .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVUBHQFNYQJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

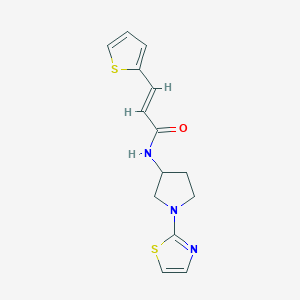
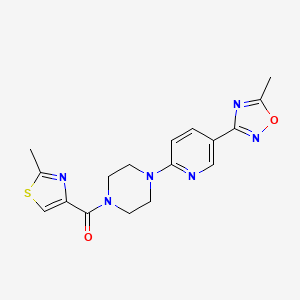
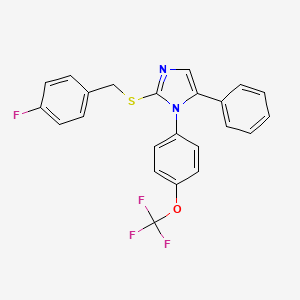
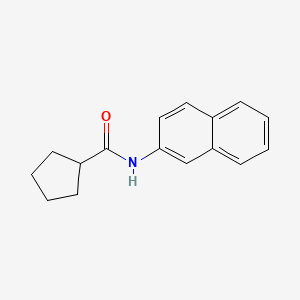
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860670.png)
![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860671.png)
![8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane](/img/structure/B2860674.png)
![1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2860676.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)
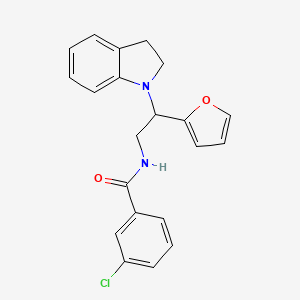
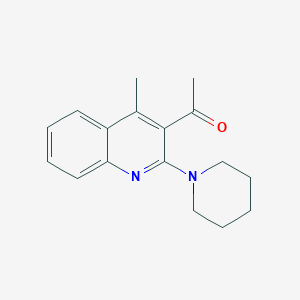
![2-(naphthalen-1-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2860684.png)
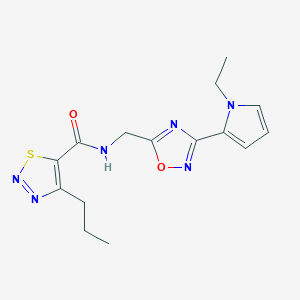
![2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2860687.png)